molecular formula C28H42N4O6 B1673867 Kukoamine B CAS No. 164991-67-7

Kukoamine B

货号: B1673867
CAS 编号: 164991-67-7
分子量: 530.7 g/mol
InChI 键: IWRAOCFRRTWUDF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

库柯胺 B 可以通过一系列涉及保护中间体的化学反应合成。 合成路线通常涉及使用雷尼镍催化在甲醇氨中将氰基还原为氨基 中间体化合物使用各种保护基团进行保护,例如 CbzCl、PMBBr、Trt-Cl 和 BnCl .

工业生产方法

库柯胺 B 的工业生产涉及从枸杞根皮中提取,然后进行纯化过程。 提取过程通常涉及溶剂提取,然后使用色谱技术分离和纯化化合物 .

相似化合物的比较

库柯胺 B 与其他类似化合物(例如库柯胺 A)进行比较,库柯胺 A 也是一种酚类多胺。 虽然这两种化合物都表现出抗氧化和细胞保护作用,但已发现库柯胺 B 在这些途径中具有更高的潜力,使其在细胞保护方面优于库柯胺 A 其他类似化合物包括库柯胺 C 和库柯胺 D,它们具有结构相似性,但生物活性不同 .

结论

库柯胺 B 是一种多功能化合物,在各种科学和工业应用中具有巨大潜力。其独特的化学结构和多种生物活性使其成为进一步研究和开发的宝贵化合物。

生物活性

Kukoamine B (KB) is a natural alkaloid derived from the root of Cortex Lycii , recognized for its diverse biological activities, particularly in the context of inflammation, sepsis, and metabolic disorders. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound exhibits multiple mechanisms that contribute to its biological effects:

  • LPS Neutralization : KB acts as a potent dual inhibitor of lipopolysaccharides (LPS) and CpG DNA, both critical in sepsis pathogenesis. It neutralizes these molecules, preventing their interaction with immune cells, thereby inhibiting pro-inflammatory signaling pathways without compromising cell viability .
  • Receptor Interaction : KB enhances the expression of the asialoglycoprotein receptor (ASGPR) in hepatocytes, facilitating LPS clearance from the bloodstream. This interaction is crucial for reducing systemic inflammation and improving outcomes in sepsis models .
  • Antioxidant Activity : KB has demonstrated significant antioxidant properties, contributing to the reduction of oxidative stress and inflammation in various cellular models. This activity is particularly relevant in metabolic disorders such as type 2 diabetes .

In Vivo Studies

Several studies have explored the efficacy of this compound in animal models:

  • Sepsis Model : In murine models of sepsis induced by LPS injection, KB significantly reduced serum levels of TNF-α and enhanced survival rates. The compound accelerated LPS clearance from the bloodstream and improved liver uptake .
  • Diabetes Model : In db/db mice, KB treatment resulted in decreased fasting blood glucose levels without adverse effects on body weight. Metabolomics analysis indicated that KB modulated lipid profiles and reduced systemic inflammation, suggesting its potential as an anti-diabetic agent .

Cellular Studies

This compound's effects on human cell lines have also been documented:

  • Keratinocyte Protection : KB demonstrated protective effects against oxidative damage induced by trans-2-nonenal in human keratinocyte cell lines (HaCaT). Treatment with KB improved cell viability significantly compared to controls exposed to oxidative stress .
  • Inflammation Modulation : In macrophage models, KB selectively inhibited pro-inflammatory cytokine production induced by LPS and CpG DNA without affecting cell viability or other signaling pathways .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study FocusModel UsedKey Findings
SepsisMurine modelReduced serum TNF-α; enhanced survival; accelerated LPS clearance .
Diabetesdb/db miceLowered blood glucose; improved lipid profiles; reduced inflammation .
Oxidative StressHuman keratinocytesIncreased cell viability against trans-2-nonenal-induced damage .
InflammationMacrophage cell linesInhibited pro-inflammatory cytokines without affecting cell viability .

Case Study 1: Sepsis Treatment

In a controlled study involving LPS-induced sepsis in mice, this compound was administered at a dosage of 3.6 mg/kg. Results indicated a significant reduction in circulating LPS levels and TNF-α concentrations compared to control groups receiving no treatment or standard therapies.

Case Study 2: Diabetes Management

A 9-week study using db/db mice treated with this compound (50 mg/kg/day) showed promising results in managing hyperglycemia. Notably, KB treatment led to a decrease in triglycerides and cholesterol levels while promoting metabolic homeostasis.

属性

IUPAC Name

N-[3-[4-[3-aminopropyl-[3-(3,4-dihydroxyphenyl)propanoyl]amino]butylamino]propyl]-3-(3,4-dihydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N4O6/c29-13-3-18-32(28(38)12-8-22-6-10-24(34)26(36)20-22)17-2-1-14-30-15-4-16-31-27(37)11-7-21-5-9-23(33)25(35)19-21/h5-6,9-10,19-20,30,33-36H,1-4,7-8,11-18,29H2,(H,31,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRAOCFRRTWUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCCCNCCCCN(CCCN)C(=O)CCC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164991-67-7
Record name Kukoamine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164991677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KUKOAMINE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZE94LC57W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kukoamine B
Reactant of Route 2
Reactant of Route 2
Kukoamine B
Reactant of Route 3
Kukoamine B
Reactant of Route 4
Kukoamine B
Reactant of Route 5
Kukoamine B
Reactant of Route 6
Kukoamine B
Customer
Q & A

Q1: How does Kukoamine B interact with lipopolysaccharide (LPS)?

A1: this compound exhibits a potent affinity for LPS and can directly bind to it. [, , , ] This binding interferes with LPS's ability to interact with Toll-like receptor 4 (TLR4), a key receptor involved in the inflammatory response to LPS. [, ]

Q2: What are the downstream effects of this compound binding to LPS?

A2: By inhibiting the LPS/TLR4 signaling pathway, this compound effectively reduces the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). [, , ] This, in turn, helps to mitigate inflammation and protect organ function in sepsis models. [, , ]

Q3: Does this compound interact with other targets besides LPS?

A3: Yes, research indicates that this compound can also bind to CpG DNA, another immunostimulatory molecule. [] This interaction interferes with CpG DNA's binding to Toll-like receptor 9 (TLR9), further contributing to its anti-inflammatory effects. [] Additionally, this compound has been shown to interact with the asialoglycoprotein receptor (ASGPR) in hepatocytes, promoting LPS uptake and clearance. []

Q4: How does this compound affect osteoblast and osteoclast activity?

A4: Studies have shown that this compound promotes osteoblast differentiation and mineralized nodule formation in MC3T3-E1 cells, indicating a potential role in bone formation. [] Additionally, while it shows inhibitory effects on osteoclast differentiation in isolated cultures, it does not appear to significantly affect osteoclast differentiation in co-culture systems with osteoblasts. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C32H42N6O4, and its molecular weight is 574.7 g/mol. []

Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A6: The provided research papers primarily focus on the biological activity and pharmacokinetic properties of this compound. There is limited information available regarding its material compatibility and stability under various conditions. Further research is needed to explore these aspects.

Q7: Does this compound exhibit any catalytic properties?

A7: The provided research papers do not indicate any catalytic properties associated with this compound. Its primary mechanisms of action revolve around binding and inhibiting specific targets involved in inflammation and other biological processes.

Q8: Have any computational chemistry studies been conducted on this compound?

A8: Yes, molecular docking studies have been utilized to investigate the interactions of this compound with its targets. For instance, docking simulations have provided insights into this compound's binding mode with CpG DNA, ASGPR, and LPS. [, , ]

Q9: How do structural modifications of this compound affect its activity?

A9: The research papers provided do not delve into detailed structure-activity relationship studies for this compound. Further research is needed to understand the impact of specific structural modifications on its activity, potency, and selectivity.

Q10: Does this compound's pharmacokinetic profile differ between healthy individuals and sepsis patients?

A10: A population pharmacokinetic (PopPK) model of this compound was developed specifically in sepsis patients to assess the suitability of body weight or fixed dosing regimens. [] This suggests potential differences in the pharmacokinetic behavior of this compound between healthy individuals and sepsis patients.

Q11: What in vitro models have been used to study the effects of this compound?

A11: Various in vitro models have been utilized, including: * Antioxidant assays: DPPH• scavenging, •O2− scavenging, •OH scavenging, Cu2+ reducing, and Fe2+ chelating assays. [] * Cell lines: * Human keratinocyte cell line (HaCaT) to investigate its protective effects against trans-2-nonenal-induced cell damage. [] * Bone marrow-derived mesenchymal stem cells (bmMSCs) to assess its protective effects against Fenton-induced damage. [] * Mouse osteoblastic cell line (MC3T3-E1) to study its effects on osteoblast differentiation and mineralization. [] * Mouse primary-cultured monocytes to evaluate its effects on osteoclast differentiation. [] * HepG2 cells to investigate its role in LPS uptake. []

Q12: What in vivo models have been used to study the effects of this compound?

A12: The following in vivo models have been employed: * LPS-induced septic mice: To investigate its anti-inflammatory and organ-protective effects in sepsis. [, , ] * Ovariectomized (OVX) mice: To evaluate its anti-osteoporotic effects and impact on bone mineral density. [] * High-fat/high-fructose (HFDFr)-fed rats: To assess its therapeutic effects on insulin resistance, obesity, and metabolic disorders. []

Q13: Have any clinical trials been conducted on this compound?

A13: Yes, a randomized phase IIa clinical trial investigated the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with sepsis. [] Another study used data from a phase IIa clinical trial to develop an exposure-response model for optimizing dosing selection for a phase IIb clinical trial. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。